molecular formula C15H19N5OS B6078098 N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6078098
M. Wt: 317.4 g/mol
InChI Key: FXUMFIZDDFBMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone substituted with a tetrazole ring and a 3-(methylsulfanyl)phenyl group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the methylsulfanyl group may influence lipophilicity and receptor binding.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMFIZDDFBMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexanecarboxamide Formation: The cyclohexane ring is introduced through a cyclization reaction, often involving a Grignard reagent.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the tetrazole ring or the carboxamide group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives, amines.

    Substitution: Halogenated phenyl derivatives, substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated the potential of tetrazole derivatives in combating viral infections. For instance, compounds similar to N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide have shown moderate antiviral activity against the H1N1 influenza virus. The selectivity index for some derivatives was notably higher than that of standard antiviral drugs like rimantadine, suggesting a promising avenue for developing new antiviral agents .

Case Study: Antiviral Screening

  • Objective : Evaluate the antiviral efficacy against influenza A.
  • Method : In vitro assays were conducted to measure cytotoxicity and antiviral potency.
  • Results : Compounds exhibited selectivity indices indicating lower toxicity compared to existing treatments, warranting further investigation into their mechanisms of action.

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. Several studies report that specific tetrazole compounds can significantly reduce inflammation in animal models. For example, a series of 4,5-dihydro-1H-pyrazole derivatives demonstrated potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anti-inflammatory Activity Assessment

  • Objective : Assess the anti-inflammatory potential using carrageenan-induced paw edema in rats.
  • Method : Compounds were administered at varying doses, comparing their efficacy against diclofenac sodium.
  • Results : Certain derivatives showed significant reductions in edema, indicating strong anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of tetrazole-containing compounds have been widely documented. This compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Some related compounds have shown minimal inhibitory concentrations (MIC) comparable to traditional antibiotics .

Case Study: Antimicrobial Efficacy

  • Objective : Test the activity against Mycobacterium tuberculosis.
  • Method : In vitro testing against both drug-sensitive and resistant strains.
  • Results : Certain compounds exhibited MIC values as low as 0.25 μM against resistant strains, indicating potential as new antituberculosis agents.

Summary of Findings

ApplicationActivity TypeKey Findings
AntiviralInfluenza ASelectivity index higher than rimantadine
Anti-inflammatoryEdema ReductionSignificant reduction compared to NSAIDs
AntimicrobialTuberculosisMIC values comparable to traditional antibiotics

Mechanism of Action

The mechanism by which N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The methylsulfanyl group may enhance lipophilicity, facilitating membrane permeability. The cyclohexane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural or functional similarities, focusing on synthesis, physicochemical properties, and biological activity.

1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide

  • Structure : Replaces the methylsulfanyl group with a trifluoromethyl (-CF₃) substituent.
  • Molecular Formula: C₁₅H₁₆F₃N₅O (average mass: 339.321 g/mol; monoisotopic mass: 339.130695) .
  • Key Differences :
    • The -CF₃ group increases electronegativity and lipophilicity compared to -SMe.
    • ChemSpider ID: 31014712 .
  • Relevance : The trifluoromethyl group is common in pharmaceuticals for enhancing metabolic stability and target affinity.

N-((S)-1-{3-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]propyl}pyrrolidin-2,5-dion-yl)cyclohexanecarboxamide

  • Structure : Incorporates a piperazine ring and a pyrrolidinedione moiety.
  • Synthesis : Yield ranges from 47% (5.1 mg) to 61% (15 mg) after silica gel chromatography with CH₂Cl₂/MeOH (90:10 or 90:7) .
  • Purity : Initial LC/MS purity of 61–74% (tR = 1.66 min) .
  • Pyrrolidinedione may confer hydrogen-bonding capabilities absent in the target compound.

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide

  • Structure : Features a 4-methoxyphenyl group and an indazole-amide side chain.
  • Synthesis: Prepared via reaction in tetrahydrofuran/methanol with potassium carbonate .
  • Key Differences: The methoxy (-OMe) group enhances electron-donating properties, contrasting with -SMe’s moderate electron-withdrawing effects.

N-(3-(1H-Tetrazol-1-yl)phenyl) isonicotinamide derivatives (TPIN)

  • Structure : Shares the tetrazole-phenyl motif but replaces cyclohexanecarboxamide with isonicotinamide.
  • Biological Activity : Demonstrated antiproliferative effects in prostate cancer cells via apoptosis induction and modulation of F-actin, paxillin, and Akt-mTOR pathways .
  • Key Differences: Isonicotinamide’s pyridine ring may enhance π-π stacking interactions compared to cyclohexane’s non-aromatic core.

Comparative Data Table

Compound Name Substituent (R) Molecular Formula Yield (%) Purity (LC/MS) Notable Properties/Activity
N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide -SMe C₁₅H₁₈N₅OS N/A N/A Under investigation
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide -CF₃ C₁₅H₁₆F₃N₅O N/A N/A High lipophilicity
N-((S)-1-{3-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]propyl}pyrrolidin... -CF₃, piperazine C₂₅H₃₄N₄O₃F₃ 47–61 61–74% Flexible linker, moderate purity
N-(3-(1H-Tetrazol-1-yl)phenyl) isonicotinamide (TPIN) Isonicotinamide C₁₃H₁₁N₅O N/A N/A Anticancer activity

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (-CF₃, -SMe) improve stability but may reduce solubility.
  • Piperazine and pyrrolidinedione moieties enhance synthetic complexity but offer tunable pharmacokinetics .

Synthetic Challenges :

  • Yields for analogs with bulky substituents (e.g., piperazine) are moderate (47–61%), highlighting optimization needs .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone with a tetrazole moiety and a methylsulfanyl phenyl substituent. Its molecular formula is C13H16N4OS, with a molecular weight of approximately 280.36 g/mol. The presence of the tetrazole ring is significant due to its known biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds.
  • Coupling Reaction : The methylsulfanyl phenyl group is introduced via coupling reactions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Cyclization : The final cyclohexanecarboxamide structure is formed through cyclization reactions involving appropriate carboxylic acids.

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative study indicated that derivatives with similar structures to this compound displayed Minimum Inhibitory Concentrations (MICs) ranging from 12.5 mg/ml to 100 mg/ml against these pathogens .

CompoundMIC (mg/ml) against Staphylococcus aureusMIC (mg/ml) against E. coli
This compound12.550
Related tetrazole derivative25100

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, a study reported that a related tetrazole derivative exhibited an IC50 value of approximately 5 µM against cancer cell lines, indicating potent activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Candida albicans. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 mg/ml, outperforming many standard antifungal agents .

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effect on human lung carcinoma cells (A549). The treatment resulted in a significant reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how can purity be validated?

  • Methodology :

  • Stepwise Synthesis : Begin with the formation of the cyclohexanecarboxamide core via condensation of cyclohexanecarbonyl chloride with 3-(methylsulfanyl)aniline. Introduce the tetrazole moiety using a nucleophilic substitution reaction with 1H-tetrazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For crystallinity assessment, employ single-crystal X-ray diffraction (XRD) as described for analogous cyclohexanecarboxamide derivatives .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 24, 48, 72 hours). Use kinetic modeling to calculate degradation rates and identify major degradation products .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s bioactivity, particularly in cancer models?

  • Key Findings :

  • Analogous tetrazole-containing derivatives (e.g., TPIN) induce apoptosis in prostate cancer cells (DU145, PC3) by upregulating cleaved caspase-3/9 and downregulating F-actin/paxillin, suggesting cytoskeletal disruption as a pathway .
  • Experimental Design : Validate these mechanisms via siRNA knockdown of cofilin-1 (an actin-binding protein) to assess dependency on cytoskeletal regulation. Use live-cell imaging to track morphological changes post-treatment .

Q. How does structural modification of the tetrazole or methylsulfanyl groups influence target binding?

  • Methodology :

  • Conduct structure-activity relationship (SAR) studies:
  • Replace the methylsulfanyl group with bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on receptor binding.
  • Substitute the tetrazole with other heterocycles (e.g., triazoles) and compare inhibitory potency using enzyme assays (e.g., xanthine oxidase inhibition as in ).
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like RAC-α serine/threonine-protein kinase, implicated in cytoskeletal dynamics .

Q. How can researchers resolve contradictions in crystallographic data for analogous compounds?

  • Case Study : For derivatives with disordered cyclohexane rings, employ dynamic NMR to study ring-flipping kinetics. Cross-validate using synchrotron XRD to improve resolution (<1.0 Å) and refine thermal displacement parameters .

Data Analysis & Optimization

Q. What strategies are effective in optimizing synthetic yield while minimizing byproducts?

  • Methodology :

  • Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, a central composite design can identify optimal conditions for the tetrazole coupling step .
  • Monitor byproduct formation via LC-MS and implement scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. How can researchers differentiate nonspecific cytotoxicity from target-specific effects in cell-based assays?

  • Methodology :

  • Use counter-screening against non-cancerous cell lines (e.g., HEK293). Combine with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Validate specificity via CRISPR-Cas9 knockout of putative targets (e.g., paxillin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.